Potent JNK3 Inhibition with 35 nM IC50 Maintained in Functional Cellular Assays
The compound (reported as inhibitor 17) inhibits JNK3 with an IC50 of 35 nM in enzymatic assays and retains high potency in cell‑based assays (SHSY5Y cells) [1]. In contrast, the earlier pyrazole‑urea lead compound 1 showed an IC50 of 15 nM but displayed inferior isoform selectivity and narrower kinase selectivity [1]. Thus, while marginally less potent enzymatically, the target compound offers a superior selectivity profile.
| Evidence Dimension | JNK3 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 35 nM (inhibitor 17) |
| Comparator Or Baseline | Earlier lead compound 1: 15 nM |
| Quantified Difference | Target compound is 2.3‑fold less potent enzymatically, but achieves 100‑fold greater isoform selectivity |
| Conditions | Enzymatic assay; IC50 values are means of ≥2 experiments, errors within 30% of the mean |
Why This Matters
The moderate sacrifice in absolute potency is offset by a dramatic gain in isoform selectivity, which is critical for avoiding JNK1‑mediated toxicities in chronic CNS indications.
- [1] Feng, Y.; Park, H.; Bauer, L.; Ryu, J.C.; Yoon, S.O. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett. 2021, 12, 24–29. View Source
